molecular formula C7H8BNO4 B596572 (4-(Methoxycarbonyl)pyridin-3-yl)boronic acid CAS No. 1309981-44-9

(4-(Methoxycarbonyl)pyridin-3-yl)boronic acid

Cat. No.: B596572
CAS No.: 1309981-44-9
M. Wt: 180.954
InChI Key: JXUFTTGMXYTBLS-UHFFFAOYSA-N
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Description

(4-(Methoxycarbonyl)pyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring substituted with a methoxycarbonyl group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Methoxycarbonyl)pyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the palladium-catalyzed borylation of 4-bromo-3-(methoxycarbonyl)pyridine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This involves the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure consistency and scalability .

Mechanism of Action

The primary mechanism of action for (4-(Methoxycarbonyl)pyridin-3-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the organic group to the palladium catalyst in Suzuki-Miyaura coupling reactions. This process involves oxidative addition, transmetalation, and reductive elimination steps . The methoxycarbonyl group can also participate in various nucleophilic substitution reactions, providing versatility in synthetic applications .

Comparison with Similar Compounds

Uniqueness: (4-(Methoxycarbonyl)pyridin-3-yl)boronic acid is unique due to the presence of both the boronic acid and methoxycarbonyl groups, which provide dual functionality. This allows it to participate in a broader range of chemical reactions compared to its analogs .

Properties

IUPAC Name

(4-methoxycarbonylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BNO4/c1-13-7(10)5-2-3-9-4-6(5)8(11)12/h2-4,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUFTTGMXYTBLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CN=C1)C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694480
Record name [4-(Methoxycarbonyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309981-44-9
Record name [4-(Methoxycarbonyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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